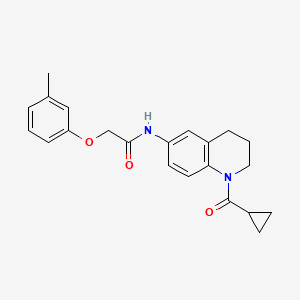

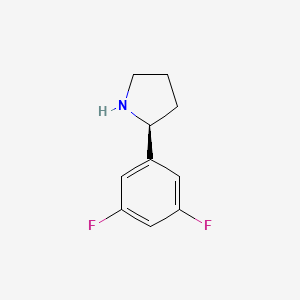

![molecular formula C14H11BrCl2N2O2 B2687649 3-(Aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium CAS No. 1101781-96-7](/img/structure/B2687649.png)

3-(Aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridinium salts, which might be structurally similar to the compound you’re interested in, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .

Synthesis Analysis

Pyridinium salts have been synthesized through various routes . For example, a visible light-induced decarboxylative Chichibabin pyridinium synthesis between α-amino acids and aldehydes has been developed .Molecular Structure Analysis

The molecular structure of similar compounds has been investigated through density functional method (DFT) by using 6-31++G (d, p) as basis set in B3LYP method .Chemical Reactions Analysis

Pyridinium salts have shown reactivity as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various methods .Applications De Recherche Scientifique

Self-assembly and Structural Characterization

A series of pyridinium salts have been synthesized, demonstrating their ability to aggregate into various structures through hydrogen bonding catemer motifs. These structures include tubular, ribbon, brick, grid, and sheet formations, highlighting the versatility of pyridinium cations in forming complex molecular architectures. This structural variability is crucial for developing advanced materials with tailored properties (Wu & Lee, 2012).

Metal-organic Hybrids

Research into metal-organic hybrids based on vanadate compounds with pyridinium cations has revealed significant insights into non-covalent interactions shaping the hydrogen bonding network. These interactions are pivotal in determining the structural integrity and functionality of metal-organic frameworks, which are essential in catalysis, gas storage, and separation technologies (Koleša-Dobravc, Meden, & Perdih, 2015).

Luminescent Sensors

The development of luminescent sensors using pyridinium-based compounds has been explored, with specific focus on pH sensing. These sensors utilize the luminescent properties of organometallic complexes, demonstrating the potential for pyridinium derivatives in environmental monitoring and biomedical diagnostics (Lam et al., 2000).

Hydrogen Bonding and Molecular Structures

Investigations into the effects of different anions on the hydrogen bonding motifs and molecular structures of diamide-substituted pyridinium salts have provided valuable insights into the design of molecular assemblies. Understanding these interactions is crucial for the development of novel materials with specific mechanical, optical, or electronic properties (Li, Wu, & Lee, 2012).

Photophysical and Electrochemical Properties

The study of novel rhenium(I) bipyridyl complexes highlights the impact of electron-donating groups on photophysical and electrochemical properties. These insights are instrumental in advancing the fields of photovoltaics and photochemistry, where the fine-tuning of electronic properties can significantly enhance performance (Sun et al., 2005).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O2.BrH/c15-11-4-3-9(6-12(11)16)13(19)8-18-5-1-2-10(7-18)14(17)20;/h1-7H,8H2,(H-,17,20);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFIFOMVMOGKOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)CC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)N.[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrCl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate](/img/structure/B2687570.png)

![1-(3-(1H-imidazol-1-yl)propyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2687571.png)

![(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B2687577.png)